![molecular formula C15H21FN4O B3837140 2-(4-ethyl-1-piperazinyl)-N'-(3-fluorobenzylidene)acetohydrazide](/img/structure/B3837140.png)
2-(4-ethyl-1-piperazinyl)-N'-(3-fluorobenzylidene)acetohydrazide
Overview
Description
2-(4-ethyl-1-piperazinyl)-N'-(3-fluorobenzylidene)acetohydrazide, also known as EPI-001, is a small molecule inhibitor that targets the androgen receptor (AR). It has gained significant attention in recent years due to its potential applications in the treatment of prostate cancer. In
Mechanism of Action
2-(4-ethyl-1-piperazinyl)-N'-(3-fluorobenzylidene)acetohydrazide works by binding to a specific region of the AR known as the AF-2 domain. This binding prevents the AR from interacting with coactivator proteins that are necessary for its activation. By inhibiting the AR in this way, 2-(4-ethyl-1-piperazinyl)-N'-(3-fluorobenzylidene)acetohydrazide effectively blocks the growth of prostate cancer cells that are dependent on the AR for survival.
Biochemical and Physiological Effects:
2-(4-ethyl-1-piperazinyl)-N'-(3-fluorobenzylidene)acetohydrazide has been shown to have a selective effect on the AR, with little to no effect on other steroid hormone receptors. This selectivity is important because it reduces the risk of off-target effects that can occur with traditional AR-targeted therapies. 2-(4-ethyl-1-piperazinyl)-N'-(3-fluorobenzylidene)acetohydrazide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-ethyl-1-piperazinyl)-N'-(3-fluorobenzylidene)acetohydrazide in lab experiments is its high potency and selectivity for the AR. This allows for precise targeting of the AR without affecting other steroid hormone receptors. However, one limitation of using 2-(4-ethyl-1-piperazinyl)-N'-(3-fluorobenzylidene)acetohydrazide is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several potential future directions for the development of 2-(4-ethyl-1-piperazinyl)-N'-(3-fluorobenzylidene)acetohydrazide. One possibility is the use of 2-(4-ethyl-1-piperazinyl)-N'-(3-fluorobenzylidene)acetohydrazide in combination with other AR-targeted therapies to improve their efficacy. Another direction is the development of analogs of 2-(4-ethyl-1-piperazinyl)-N'-(3-fluorobenzylidene)acetohydrazide with improved pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-ethyl-1-piperazinyl)-N'-(3-fluorobenzylidene)acetohydrazide and its potential role in the treatment of other types of cancer.
Conclusion:
In conclusion, 2-(4-ethyl-1-piperazinyl)-N'-(3-fluorobenzylidene)acetohydrazide is a promising small molecule inhibitor that targets the AR and has potential applications in the treatment of prostate cancer. Its high potency and selectivity for the AR make it an attractive candidate for further development. While there are limitations to its use in lab experiments, the potential future directions for the development of 2-(4-ethyl-1-piperazinyl)-N'-(3-fluorobenzylidene)acetohydrazide suggest that it may have a significant role in the treatment of advanced prostate cancer.
Scientific Research Applications
2-(4-ethyl-1-piperazinyl)-N'-(3-fluorobenzylidene)acetohydrazide has shown promising results in preclinical studies as a potential treatment for prostate cancer. It has been shown to selectively inhibit the growth of prostate cancer cells that are dependent on the AR for survival. 2-(4-ethyl-1-piperazinyl)-N'-(3-fluorobenzylidene)acetohydrazide has also been shown to be effective in blocking the growth of prostate cancer cells that have become resistant to traditional AR-targeted therapies. These findings suggest that 2-(4-ethyl-1-piperazinyl)-N'-(3-fluorobenzylidene)acetohydrazide may have a role in the treatment of advanced prostate cancer.
properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-N-[(E)-(3-fluorophenyl)methylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN4O/c1-2-19-6-8-20(9-7-19)12-15(21)18-17-11-13-4-3-5-14(16)10-13/h3-5,10-11H,2,6-9,12H2,1H3,(H,18,21)/b17-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEIRWKRMKZPBL-GZTJUZNOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NN=CC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)CC(=O)N/N=C/C2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethylpiperazin-1-yl)-N-[(E)-(3-fluorophenyl)methylideneamino]acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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